
Ilhabelanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ilhabelanol, also known as this compound, is a useful research compound. Its molecular formula is C36H54Na2O9S2 and its molecular weight is 740.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What established synthesis methods exist for Ilhabelanol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis protocols should systematically vary parameters such as catalysts (e.g., chiral catalysts for enantioselectivity), temperature gradients, and solvent polarity to assess their impact on yield and purity. Use HPLC or GC-MS for real-time monitoring . Experimental designs must include control batches to isolate variable effects, and statistical tools like ANOVA should compare outcomes across conditions .
Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
Methodological Answer: Combine LC-MS/MS for high sensitivity and specificity with NMR spectroscopy to confirm structural integrity in mixtures. Validate methods using spiked matrix samples to calculate recovery rates and limit of detection (LOD). Cross-validate results with orthogonal techniques like capillary electrophoresis to address potential matrix interference .
Q. What experimental design considerations are critical when assessing this compound’s bioactivity in preliminary studies?
Methodological Answer: Employ dose-response curves with at least three biological replicates to ensure reproducibility. Include positive and negative controls (e.g., known agonists/inhibitors) to contextualize bioactivity. Use blinded analysis to minimize bias, and apply cytotoxicity assays (e.g., MTT) to differentiate therapeutic effects from cell death .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Conduct pharmacokinetic studies to assess bioavailability, metabolism, and tissue distribution differences. Use proteomic profiling to identify off-target interactions in vivo. Triangulate data with transcriptomic analysis to correlate molecular pathways with observed discrepancies . Iterative refinement of in vitro models (e.g., 3D organoids) may better mimic in vivo conditions .
Q. What computational modeling approaches are suitable for predicting this compound’s structure-activity relationships (SAR)?
Methodological Answer: Apply density functional theory (DFT) to model electronic configurations and docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate predictions with mutagenesis studies on target proteins. Machine learning algorithms (e.g., random forest) can identify SAR patterns from high-throughput screening data .
Q. What methodologies optimize this compound’s enantiomeric purity in asymmetric synthesis?
Methodological Answer: Screen chiral catalysts (e.g., BINAP-metal complexes) under varying solvent polarities and temperatures. Use chiral chromatography (HPLC with amylose columns) to quantify enantiomeric excess (ee). Kinetic resolution techniques or enzymatic catalysis (e.g., lipases) may enhance selectivity .
Q. How should longitudinal studies be designed to assess this compound’s stability under varying environmental conditions?
Methodological Answer: Accelerated stability testing (ICH guidelines) under controlled humidity, temperature, and light exposure. Monitor degradation products via mass spectrometry and correlate with thermodynamic parameters (e.g., Arrhenius plots). Include real-time stability cohorts for comparative validation .
Q. What statistical approaches address batch-to-batch variability in this compound’s physicochemical properties?
Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) driving variability. Implement quality-by-design (QbD) frameworks to optimize manufacturing consistency. Use Bayesian hierarchical models to account for nested variance structures in batch data .
Q. Methodological Considerations from Evidence
- Feasibility & Precision : Ensure questions are narrow enough for rigorous investigation while allowing measurable outcomes .
- Data Contradictions : Use iterative analysis and triangulation to address conflicting results, emphasizing reproducibility .
- Ethical Compliance : For human/animal studies, obtain IRB approval and document informed consent processes .
属性
分子式 |
C36H54Na2O9S2 |
---|---|
分子量 |
740.9 g/mol |
IUPAC 名称 |
disodium;[2-[[(1S,4aS,5R,8aS)-5-[2-[(1R,2S,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-sulfonatooxyphenyl] sulfate |
InChI |
InChI=1S/C36H56O9S2.2Na/c1-24-10-13-30-33(4,20-14-31-35(6)19-8-16-32(2,3)29(35)15-21-36(31,7)37)17-9-18-34(30,5)27(24)23-25-22-26(44-46(38,39)40)11-12-28(25)45-47(41,42)43;;/h10-12,22,27,29-31,37H,8-9,13-21,23H2,1-7H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2/t27-,29-,30-,31+,33+,34+,35-,36-;;/m0../s1 |
InChI 键 |
HJPJRALPOLRHNO-BCOCJTMASA-L |
手性 SMILES |
CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)(C)CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4(C)O)(C)C)C.[Na+].[Na+] |
规范 SMILES |
CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)(C)CCC4C5(CCCC(C5CCC4(C)O)(C)C)C.[Na+].[Na+] |
同义词 |
ilhabelanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。